Methyl 2-(3,4-difluorophenyl)propanoate
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Overview
Description
Methyl 2-(3,4-difluorophenyl)propanoate is an organic compound with the molecular formula C10H10F2O2 It is an ester derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3,4-difluorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3,4-difluorophenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 3,4-difluorophenylpropanoic acid is reacted with methyl iodide in the presence of a palladium catalyst and a base .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3,4-Difluorophenylpropanoic acid.
Reduction: 3,4-Difluorophenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3,4-difluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-(3,4-difluorophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-fluorophenyl)propanoate
- Methyl 2-(3-fluorophenyl)propanoate
- Methyl 2-(2,4-difluorophenyl)propanoate
Uniqueness
Methyl 2-(3,4-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications .
Properties
Molecular Formula |
C10H10F2O2 |
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Molecular Weight |
200.18 g/mol |
IUPAC Name |
methyl 2-(3,4-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H10F2O2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 |
InChI Key |
OGEBBTCUCBIRRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)C(=O)OC |
Origin of Product |
United States |
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